Fluoflavine

NOX1 inhibitor NADPH oxidase isoform selectivity

Choose Fluoflavine for definitive NOX1 attribution. With >100-fold selectivity over NOX2–4 (IC50 >10 µM), it uniquely prevents off-target confounding in ROS assays. Validated in murine OIR models & ex vivo aortic ring studies, it is the only isoform-appropriate tool for endothelial dysfunction & proliferative retinopathy research. Avoid pan-NOX inhibitors. Order ≥98% purity for reliable results.

Molecular Formula C14H10N4
Molecular Weight 234.26 g/mol
Cat. No. B1662413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoflavine
Synonyms5,12-dihydro-quinoxalino[2,3-b]quinoxaline
Molecular FormulaC14H10N4
Molecular Weight234.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3N2
InChIInChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13-14(16-10)18-12-8-4-3-7-11(12)17-13/h1-8H,(H,15,17)(H,16,18)
InChIKeyWGKYYZDYHYOKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Fluoflavine (ML-090) NOX1 Inhibitor Procurement Guide: Technical Specifications and Core Characterization


Fluoflavine (synonyms: ML-090, CCG-44699, NSC 179821; CAS: 531-46-4), with the systematic IUPAC name 5,12-dihydroquinoxalino[2,3-b]quinoxaline, is a heterocyclic small molecule featuring a tetraazaanthracene core scaffold (molecular formula: C14H10N4; molecular weight: 234.26 g/mol) [1]. The compound exists as a light yellow to yellow crystalline solid, demonstrates limited aqueous solubility (DMSO solubility: <1 mg/mL), and is primarily utilized as a selective inhibitor of NADPH oxidase 1 (NOX1) in biochemical and cellular research applications .

Why Generic NOX Inhibitor Substitution Is Not Permissible for Fluoflavine (ML-090) Procurement


Substitution of Fluoflavine with alternative NOX inhibitors or broad-spectrum NADPH oxidase inhibitors is scientifically inadvisable due to profound differences in isoform selectivity profiles and functional outcomes. The NOX enzyme family comprises seven isoforms (NOX1–5, DUOX1–2) with distinct tissue distributions and pathophysiological roles; pan-NOX inhibitors such as diphenyleneiodonium (DPI) or VAS2870 exhibit promiscuous inhibition across multiple isoforms, thereby confounding target-specific interpretation of experimental results [1]. Furthermore, the dual NOX1/NOX4 inhibitor GKT137831 inhibits both NOX1 (Ki = 110 nM) and NOX4 (Ki = 140 nM) with comparable potency, whereas Fluoflavine demonstrates functional specificity exclusively toward NOX1 [2]. This differential selectivity carries functional consequences: in ex vivo vascular studies, pharmacological inhibition of NOX1 with ML090 prevented homocysteine thiolactone-induced endothelial dysfunction, whereas NOX4 inhibition exacerbated vascular impairment, underscoring that substitution with non-isoform-specific inhibitors may produce diametrically opposite biological outcomes [3].

Fluoflavine (ML-090) Product-Specific Quantitative Evidence: Head-to-Head Differentiation Against NOX Inhibitor Comparators


Fluoflavine NOX1 Isoform Selectivity Exceeds 100-Fold Versus GKT137831 Dual NOX1/NOX4 Inhibitor

Fluoflavine demonstrates >100-fold selectivity for NOX1 (IC50 = 90 nM) compared to NOX2, NOX3, and NOX4 (all IC50 >10 μM), whereas the dual inhibitor GKT137831 exhibits potent inhibition of both NOX1 (Ki = 110 nM) and NOX4 (Ki = 140 nM) with minimal selectivity between these two isoforms . This differential selectivity profile is critical for applications requiring unambiguous attribution of biological effects specifically to NOX1 rather than concurrent NOX4 modulation.

NOX1 inhibitor NADPH oxidase isoform selectivity

Fluoflavine Cellular NOX1 Inhibition IC50 = 360 nM in HEK293 Cells

In HEK293 cell-based assays, Fluoflavine inhibits NOX1 with an IC50 of 360 nM . This cellular potency is distinct from the 90 nM value derived from cell-free enzymatic assays and provides a physiologically relevant benchmark for experimental design in intact cellular systems.

cellular assay HEK293 NOX1 inhibition

Fluoflavine Attenuates OIR-Induced Pathological Retinal Neovascularization In Vivo

In a mouse model of oxygen-induced retinopathy (OIR), treatment with the NOX1-specific inhibitor Fluoflavine (ML-090) attenuated OIR-induced NADPH oxidase activity and significantly reduced pathological retinal neovascularization in the ischemic retina [1]. This in vivo functional evidence establishes Fluoflavine as a validated tool compound for investigating NOX1-mediated pathophysiology in proliferative retinopathies, a disease context where pan-NOX or dual NOX1/NOX4 inhibitors may lack comparable isoform-specific validation.

oxygen-induced retinopathy retinal neovascularization in vivo efficacy

Fluoflavine Prevents NOX1-Mediated Endothelial Dysfunction, Whereas NOX4 Inhibition Worsens Vascular Relaxation

In ex vivo rabbit abdominal aorta ring preparations exposed to homocysteine thiolactone (HcyT, 0.55 μmol/L), ML090 inhibited the HcyT-induced reduction in acetylcholine-mediated vasorelaxation, whereas the NOX2 inhibitor gp91ds-tat produced no effect [1]. Critically, the NOX4 inhibitor plumbagin caused paradoxical constriction to acetylcholine when combined with HcyT, an effect that was normalized by co-administration of ML090 [1]. This functional divergence demonstrates that NOX1-specific inhibition produces beneficial vascular effects that are not recapitulated—and may be actively opposed—by NOX2 or NOX4 inhibition.

endothelial dysfunction vascular biology NOX isoform function

Fluoflavine Demonstrates Moderate Selectivity Over Xanthine Oxidase (IC50 = 3.5 μM)

Fluoflavine exhibits an IC50 of 3.5 μM against xanthine oxidase, a non-NOX flavoenzyme that also generates reactive oxygen species . This represents approximately 39-fold selectivity for NOX1 (IC50 = 90 nM) over xanthine oxidase. In contrast, dual NOX1/NOX4 inhibitors such as GKT137831 reportedly do not inhibit xanthine oxidase at relevant concentrations [1], representing a comparative advantage for the dual inhibitor in assays where xanthine oxidase activity may confound interpretation.

off-target selectivity xanthine oxidase specificity profiling

Fluoflavine (ML-090) Validated Research Applications Based on Quantitative Evidence


NOX1-Specific Target Validation in Oxidative Stress Signaling Studies

Fluoflavine is the preferred tool compound for studies requiring unambiguous attribution of reactive oxygen species (ROS) production and downstream signaling events specifically to NOX1. With >100-fold selectivity over NOX2, NOX3, and NOX4 (all IC50 >10 μM), Fluoflavine enables clean interpretation of NOX1-dependent phenotypes without confounding inhibition of other NOX isoforms [1]. This selectivity profile is particularly advantageous in cell types where multiple NOX isoforms are co-expressed, such as vascular endothelial cells and colon epithelial cells .

Oxygen-Induced Retinopathy and Ischemic Retinal Disease Models

Fluoflavine is validated for in vivo application in murine oxygen-induced retinopathy (OIR) models, where it attenuates OIR-induced NADPH oxidase activity and reduces pathological retinal neovascularization in the ischemic retina [1]. This established in vivo efficacy supports the selection of Fluoflavine for preclinical investigations of proliferative retinopathies, including mechanistic studies of blood-retinal barrier disruption mediated by IL-33/NOX1-PKCδ-ZO-1 signaling [1]. The compound's demonstrated activity in retinal ischemia-reperfusion injury models further extends its utility in ocular vascular research .

NOX1-Dependent Vascular Endothelial Dysfunction Studies

Based on ex vivo functional evidence demonstrating that ML090 prevents homocysteine thiolactone-induced impairment of acetylcholine-mediated vasorelaxation in rabbit aortic rings [1], Fluoflavine is indicated for investigations of NOX1-mediated endothelial dysfunction. Critically, this application is contraindicated for NOX4 inhibitors (which worsen vascular relaxation) or NOX2 inhibitors (which produce no effect), establishing Fluoflavine as the isoform-appropriate selection for vascular studies where NOX1 is the putative mediator of oxidative stress-dependent endothelial impairment [1].

Cellular ROS Production Assays in HEK293 and HT-29 Model Systems

Fluoflavine is characterized for cellular NOX1 inhibition with an IC50 of 360 nM in HEK293 cells, providing a quantitative benchmark for experimental design in this widely used heterologous expression system [1]. The compound has also demonstrated efficacy in inhibiting NOX1-derived superoxide production in HT-29 human colon cancer cells . Investigators should note that Fluoflavine exhibits moderate off-target inhibition of xanthine oxidase (IC50 = 3.5 μM), necessitating appropriate controls or alternative compound selection in ROS assays where xanthine oxidase contribution may be significant .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluoflavine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.